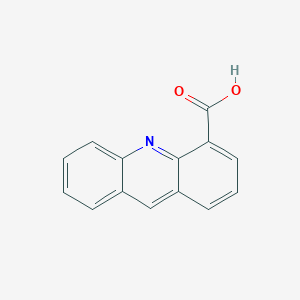

Acridine-4-carboxylic Acid

Description

Acridine-4-carboxylic acid is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities

Properties

IUPAC Name |

acridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-14(17)11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIUCDPMOWCGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456642 | |

| Record name | Acridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31327-97-6 | |

| Record name | Acridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Methylacridine Derivatives

A well-documented method for preparing acridine carboxylic acids involves the oxidation of methyl-substituted acridines. For example, acridine-9-carboxylic acid is synthesized by oxidizing 9-methylacridine using an oxidizing agent, catalyst, and solvent under controlled temperature and microwave irradiation. This approach can be adapted for this compound by selecting appropriate methylacridine isomers.

| Parameter | Details |

|---|---|

| Starting material | 9-methylacridine (or positional isomer) |

| Oxidizing agent | tert-butyl hydroperoxide |

| Oxidation catalyst | Vanadyl acetylacetonate |

| Solvent | Chloroform |

| Temperature | 80–120 °C |

| Reaction time | 1–3 hours |

| Heating method | Microwave irradiation (200–350 W) |

| Work-up | Cooling, filtration, recrystallization in ethanol |

Remarks :

- Although this method is reported for acridine-9-carboxylic acid, it provides a framework adaptable to this compound by using 4-methylacridine as the starting material.

- Microwave-assisted oxidation improves reaction efficiency and yield.

Classical Synthetic Routes to Acridine Derivatives

Several classical synthetic methods for acridine and its derivatives can be adapted to prepare this compound:

- Ullmann Synthesis : Condensation of primary amines with aromatic aldehydes or carboxylic acids in the presence of catalysts to form acridine skeletons.

- Bernthsen Synthesis : Reaction of diphenylamine with carboxylic acids in the presence of zinc chloride to yield 9-substituted acridines.

- Friedlander Synthesis : Cyclization involving anthranilic acid salts and cyclic ketones to form methyl-substituted acridines.

While these methods focus on acridine core formation, functionalization at the 4-position to introduce the carboxylic acid group requires further steps such as selective oxidation or directed substitution.

Solid-Phase Synthesis for Derivatives

For this compound derivatives, solid-phase synthesis techniques have been employed, especially in medicinal chemistry for preparing DNA-binding agents. These methods start from this compound as a building block and involve:

- Coupling reactions using phosphoramidite chemistry.

- Protection/deprotection cycles.

- Oxidation and capping steps to assemble complex derivatives.

These approaches are more relevant for derivative synthesis rather than the initial preparation of this compound itself.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Microbial Isolation | Pseudomonas aeruginosa culture | Fermentation media | Standard fermentation | Natural product, bioactive compound | Scale-up and yield challenges |

| Oxidation of Methylacridine | 4-methylacridine (hypothetical) | tert-butyl hydroperoxide, vanadyl acetylacetonate | Microwave heating 80–120 °C | Efficient, microwave-assisted | Requires positional isomer |

| Ullmann/Bernthsen/Friedlander | Aromatic amines, aldehydes, carboxylic acids | ZnCl2, acids, amines | High temperature cyclization | Established acridine synthesis | Multi-step, functionalization needed |

| Solid-phase synthesis (for derivatives) | This compound | Phosphoramidites, coupling agents | Multiple reaction cycles | Rapid derivative synthesis | Not for initial acid preparation |

Chemical Reactions Analysis

Oxidation Reactions

Acridine-4-carboxylic acid undergoes oxidation at the acridine core or the carboxylic acid group, depending on reagents and conditions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Ring oxidation | KMnO₄ (alkaline media) | Quinoline-2,3-dicarboxylic acid | |

| Carboxylic acid oxidation | CrO₃ or KMnO₄ (acidic media) | Acridone derivatives |

-

Mechanistic Insight : Dichromate or permanganate oxidizes the acridine ring to yield quinoline dicarboxylic acid via oxidative cleavage of the central pyridine ring . The carboxylic acid group can further oxidize to form acridone under strong acidic conditions.

Reduction Reactions

Reductive transformations target the aromatic system or functional groups:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Aromatic ring reduction | H₂ (catalytic hydrogenation) | 9,10-Dihydroacridine derivatives | |

| Carboxylic acid reduction | LiAlH₄ or NaBH₄ | Acridine-4-methanol |

-

Selectivity : Catalytic hydrogenation selectively reduces the benzene rings while preserving the pyridine ring . Reduction of the carboxylic acid group to a hydroxymethyl group requires strong hydride donors like LiAlH₄.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions on the acridine ring:

-

Positional Reactivity : Electrophiles preferentially attack the 2- or 7-positions of the benzenoid rings due to electron density distribution . Nucleophilic substitutions favor the 9-position, which exhibits lower electron density .

Decarboxylation Reactions

The carboxylic acid group participates in radical-mediated decarboxylation under photocatalytic conditions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Photocatalytic decarboxylation | Acridine photocatalyst, UV light | Alkyl radicals for C–S bond formation |

-

Mechanism : A proton-coupled electron transfer (PCET) process in the photoexcited acridine–carboxylic acid complex generates an alkyl radical after decarboxylation . This radical intermediates in bond-forming reactions, such as thiolation, to produce sulfones or sulfonamides .

Functional Group Interconversion

The carboxylic acid moiety enables derivatization into esters, amides, or anhydrides:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Esterification | ROH, H⁺ (acid-catalyzed) | Acridine-4-carboxylate esters | |

| Amide formation | SOCl₂ followed by amines | Acridine-4-carboxamides |

Photochemical Reactions

UV-induced reactions exploit the acridine core’s photophysical properties:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Photoalkylation | UV light, n-pentanoic acid | 9-n-Butylacridine derivatives |

Scientific Research Applications

Anticancer Applications

Acridine-4-carboxylic acid and its derivatives have shown promising results as anticancer agents. The compound acts primarily through intercalation into DNA, disrupting topoisomerase activity, which is crucial for DNA replication and repair.

Clinical Trials

One notable derivative, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), is currently in clinical trials as an anticancer drug. It has demonstrated efficacy against various cancer cell lines, including those resistant to conventional therapies .

Case Studies

A study evaluated a series of acridine analogues against human Jurkat leukemia cells. The results indicated that while some derivatives were less cytotoxic than DACA, others exhibited enhanced cytotoxicity against specific mutant lines, suggesting a structure-activity relationship that could guide future drug design .

Antimicrobial Properties

This compound derivatives have also been tested for their antimicrobial activities.

Research Findings

Research has shown that certain acridine derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics to combat resistant bacterial strains .

Antiviral Applications

Recent studies have explored the potential of acridine derivatives as antiviral agents, particularly against viruses like Hepatitis C.

Case Studies

In one study, N-(pyridin-4-yl)-amide and N-(pyridin-2-yl)-amide derivatives of acridone-4-carboxylic acid were identified as effective inhibitors of Hepatitis C virus replication with high selectivity indexes . This highlights their potential as therapeutic agents in viral infections.

Thermal Stabilization of DNA Probes

This compound has been utilized to enhance the thermal stability of short oligodeoxynucleotide (ODN) probes.

Research Findings

A study demonstrated that attaching acridine-4-carboxamide intercalators to ODNs significantly increased their melting temperature, improving their utility in genetic assays and diagnostics . This application could enhance the specificity and sensitivity of molecular probes used in detecting genetic mutations.

Summary Table of Applications

Mechanism of Action

The primary mechanism of action of acridine-4-carboxylic acid involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the normal function of DNA and inhibiting the activity of enzymes such as topoisomerases . This disruption can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. This compound and its derivatives are also known to generate reactive oxygen species upon photoactivation, contributing to their cytotoxic effects .

Comparison with Similar Compounds

Acridine-4-carboxylic acid can be compared with other acridine derivatives such as:

N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its DNA intercalating properties and anticancer activity.

Triazoloacridone (C-1305): Exhibits potent antitumor activity and is being studied for its potential clinical applications.

Amsacrine (m-AMSA): A clinically used anticancer drug that intercalates DNA and inhibits topoisomerase II.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives.

Biological Activity

Acridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology, virology, and microbiology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Acridine derivatives, including this compound, primarily exert their biological effects through intercalation into DNA. This intercalation disrupts normal DNA function and can inhibit enzymes such as topoisomerases , which are crucial for DNA replication and transcription. The binding affinity of acridine derivatives to duplex DNA has been shown to be high, making them effective as potential therapeutic agents against various diseases .

Key Mechanisms:

- Intercalation : Insertion between base pairs of DNA, leading to structural distortion.

- Topoisomerase Inhibition : Preventing the relaxation of supercoiled DNA, thus hindering replication and transcription processes .

- Antiviral Activity : Some derivatives have shown efficacy against viral enzymes, such as the NS3 helicase of Hepatitis C virus (HCV) .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Studies have identified that:

- The presence of specific substituents on the acridine ring can enhance cytotoxicity and selectivity against cancer cell lines.

- Compounds with larger steric groups generally exhibit reduced activity compared to their less bulky counterparts .

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. For instance, the compound N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), a derivative in clinical trials, has demonstrated significant cytotoxicity against various cancer cell lines. In vivo studies indicated its effectiveness against tumors resistant to other topoisomerase II inhibitors .

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, indicating its potential use in treating bacterial infections .

Antiviral Activity

The antiviral potential of acridine derivatives has been explored extensively. For example, certain derivatives have demonstrated inhibition of RNA replication in HCV with promising selectivity indexes, suggesting their utility as antiviral agents .

Case Studies

- Inhibition of HCV NS3 Helicase :

- Cytotoxicity Against Cancer Cell Lines :

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Q & A

Q. What are the best practices for presenting ACA-related data in peer-reviewed manuscripts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.